2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
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Description
“2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C11H10N2OS2. Its average mass is 250.340 Da and its monoisotopic mass is 250.023453 Da .
Molecular Structure Analysis
The molecular structure of “2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide” consists of a thiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide” are not available, thiazole rings are known to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .Scientific Research Applications
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related to the query compound, have been studied for their role as potent and selective allosteric inhibitors of kidney-type glutaminase (GLS). These inhibitors have shown promise in attenuating the growth of human lymphoma B cells both in vitro and in mouse xenograft models, presenting a potential therapeutic pathway for cancer treatment (Shukla et al., 2012).
Antimicrobial Activity
A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to explore their antimicrobial properties. These compounds demonstrated significant in vitro antibacterial and antifungal activities, indicating their potential as novel antimicrobial agents (Baviskar et al., 2013).
Synthesis and Evaluation of Novel Derivatives
New thiazolidin-4-one derivatives have been explored for their antimicrobial properties, showing promising results against a variety of bacterial and fungal strains. This research underscores the utility of these compounds in developing new antimicrobial agents (Baviskar et al., 2013).
Antimalarial and COVID-19 Drug Potential
Investigations into the reactivity of N-(phenylsulfonyl)acetamide derivatives have led to the synthesis of compounds with notable in vitro antimalarial activity. Additionally, these compounds have been studied for their potential as COVID-19 drugs, indicating their versatility and significance in addressing global health challenges (Fahim & Ismael, 2021).
Optoelectronic Properties
Thiazole-containing monomers have been synthesized and analyzed for their optoelectronic properties, contributing to the development of conducting polymers with potential applications in electronic devices. This research highlights the role of thiazole derivatives in material science and engineering (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-phenylsulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS2/c14-10(13-11-12-6-7-15-11)8-16-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNDQJBJFUDXGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
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